Cas no 2097946-83-1 (1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride)
![1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride structure](https://www.kuujia.com/scimg/cas/2097946-83-1x500.png)
1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- AKOS040818409
- 1-[(1-fluorocyclopentyl)methyl]piperazine;dihydrochloride
- 1-[(1-fluorocyclopentyl)methyl]piperazine dihydrochloride
- F2167-8272
- 2097946-83-1
- 1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride
-
- Inchi: 1S/C10H19FN2.2ClH/c11-10(3-1-2-4-10)9-13-7-5-12-6-8-13;;/h12H,1-9H2;2*1H
- InChI Key: VMMQNYLZGFOZRW-UHFFFAOYSA-N
- SMILES: Cl.Cl.FC1(CN2CCNCC2)CCCC1
Computed Properties
- Exact Mass: 258.1065822g/mol
- Monoisotopic Mass: 258.1065822g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3Ų
1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2167-8272-1g |
1-[(1-fluorocyclopentyl)methyl]piperazine dihydrochloride |
2097946-83-1 | 95%+ | 1g |
$532.0 | 2023-09-06 | |
TRC | F141516-1g |
1-[(1-fluorocyclopentyl)methyl]piperazine dihydrochloride |
2097946-83-1 | 1g |
$ 775.00 | 2022-06-05 | ||
Life Chemicals | F2167-8272-5g |
1-[(1-fluorocyclopentyl)methyl]piperazine dihydrochloride |
2097946-83-1 | 95%+ | 5g |
$1596.0 | 2023-09-06 | |
Life Chemicals | F2167-8272-0.25g |
1-[(1-fluorocyclopentyl)methyl]piperazine dihydrochloride |
2097946-83-1 | 95%+ | 0.25g |
$479.0 | 2023-09-06 | |
Life Chemicals | F2167-8272-2.5g |
1-[(1-fluorocyclopentyl)methyl]piperazine dihydrochloride |
2097946-83-1 | 95%+ | 2.5g |
$1064.0 | 2023-09-06 | |
Life Chemicals | F2167-8272-10g |
1-[(1-fluorocyclopentyl)methyl]piperazine dihydrochloride |
2097946-83-1 | 95%+ | 10g |
$2234.0 | 2023-09-06 | |
TRC | F141516-500mg |
1-[(1-fluorocyclopentyl)methyl]piperazine dihydrochloride |
2097946-83-1 | 500mg |
$ 500.00 | 2022-06-05 | ||
Life Chemicals | F2167-8272-0.5g |
1-[(1-fluorocyclopentyl)methyl]piperazine dihydrochloride |
2097946-83-1 | 95%+ | 0.5g |
$505.0 | 2023-09-06 | |
TRC | F141516-100mg |
1-[(1-fluorocyclopentyl)methyl]piperazine dihydrochloride |
2097946-83-1 | 100mg |
$ 135.00 | 2022-06-05 |
1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride Related Literature
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
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Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
Additional information on 1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride
Introduction to 1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride (CAS No. 2097946-83-1)
1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride, identified by its CAS number 2097946-83-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of piperazine derivatives, which are well-known for their diverse biological activities and potential applications in drug development. The structural motif of this molecule, featuring a fluorocyclopentyl substituent attached to a methylpiperazine core, imparts unique pharmacological properties that make it a valuable scaffold for further chemical and biological exploration.
The fluorocyclopentyl group is particularly noteworthy due to its ability to modulate the electronic and steric properties of the molecule. Fluoro-substituents are frequently incorporated into pharmaceuticals because they can enhance metabolic stability, improve binding affinity, and influence pharmacokinetic profiles. In the case of 1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride, the presence of fluorine is expected to contribute to its interaction with biological targets, potentially affecting pathways relevant to neurological and cardiovascular systems.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the fluorocyclopentyl moiety may engage in hydrophobic interactions and π-stacking with protein targets, while the methylpiperazine ring provides a hydrogen bonding network that could be crucial for receptor binding. These insights are derived from docking studies and molecular dynamics simulations, which have become indispensable tools in modern drug discovery.
The dihydrochloride salt form of this compound enhances its solubility in aqueous media, making it more amenable for formulation into pharmaceutical products. This solubility profile is often a critical factor in drug development, as it influences bioavailability and therapeutic efficacy. The salt form also ensures greater stability under storage conditions, which is essential for maintaining the integrity of active pharmaceutical ingredients (APIs).
Current research in the field of piperazine derivatives has highlighted their potential in treating various neurological disorders, including depression, anxiety, and schizophrenia. The unique structural features of 1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride position it as a promising candidate for further investigation in these areas. Preclinical studies have begun to explore its pharmacological effects, focusing on its interaction with serotonin receptors (5-HT receptors) and dopamine receptors (D2 receptors). These interactions are pivotal in modulating neurotransmitter activity, which underpins many central nervous system (CNS) functions.
The synthesis of 1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the introduction of the fluorocyclopentyl group via nucleophilic substitution or metal-catalyzed cross-coupling reactions, followed by functionalization of the piperazine ring. Advanced synthetic methodologies, such as flow chemistry and catalytic hydrogenation, have been employed to optimize yield and purity. These techniques not only improve efficiency but also minimize waste generation, aligning with green chemistry principles.
In vitro studies have begun to unravel the mechanism of action of this compound. Initial findings indicate that it may exhibit partial agonist activity at certain serotonin receptors, potentially leading to therapeutic effects similar to those observed with selective serotonin reuptake inhibitors (SSRIs). Additionally, its interaction with other neurotransmitter systems suggests broader applications in CNS drug development. Further research is needed to fully elucidate its pharmacological profile and identify any potential side effects or adverse reactions.
The impact of fluorine substitution on pharmacokinetic properties has been extensively studied in recent years. Fluoroaromatic compounds are known to exhibit improved bioavailability due to their enhanced lipophilicity and metabolic stability. In the case of 1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride, these properties may contribute to its suitability as an oral therapeutic agent. Pharmacokinetic modeling has been used to predict absorption, distribution, metabolism, excretion (ADME) profiles, which are critical for optimizing dosing regimens.
Regulatory considerations play a significant role in advancing compounds like 1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride through clinical trials and eventual market approval. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade material is produced consistently and safely. Additionally, preclinical toxicity studies are essential to assess potential risks before human testing can commence. These stringent requirements underscore the importance of thorough characterization at each stage of development.
The future direction of research on this compound may include exploring its efficacy in combination therapies alongside other CNS drugs. Combination approaches can often yield synergistic effects that enhance therapeutic outcomes while minimizing side effects. Furthermore, investigating its potential as a prodrug—a precursor that is converted into an active drug within the body—could open new avenues for treatment strategies.
From a chemical biology perspective, 1-[(1-fluorocyclopentyl)methyl]pipera*2*3*4*5** exhibits intriguing structural features that make it a versatile scaffold for medicinal chemists. Its ability to modulate multiple receptor systems suggests broad applicability across various therapeutic areas beyond traditional neurological disorders; future work might explore its role in cardiovascular diseases or immunomodulation where piperazine derivatives have shown promise.
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